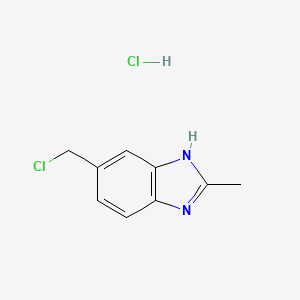

5-(chloromethyl)-2-methyl-1H-1,3-benzodiazole hydrochloride

Description

5-(Chloromethyl)-2-methyl-1H-1,3-benzodiazole hydrochloride is a benzodiazole (benzimidazole) derivative characterized by a bicyclic aromatic core containing two nitrogen atoms. Key structural features include:

- Chloromethyl group (-CH₂Cl) at position 5 of the benzodiazole ring.

- Methyl group (-CH₃) at position 2.

- Hydrochloride salt formation, enhancing solubility in polar solvents.

This compound serves as a versatile scaffold in medicinal and materials chemistry due to its reactive chloromethyl group, which facilitates further functionalization. The methyl group at position 2 contributes to steric and electronic modulation of the aromatic system .

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-(chloromethyl)-2-methyl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2.ClH/c1-6-11-8-3-2-7(5-10)4-9(8)12-6;/h2-4H,5H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWVFDNIFOAPNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-2-methyl-1H-1,3-benzodiazole hydrochloride typically involves the chloromethylation of 2-methyl-1H-1,3-benzodiazole. This can be achieved through the reaction of 2-methyl-1H-1,3-benzodiazole with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via electrophilic substitution, where the chloromethyl group is introduced at the 5-position of the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-2-methyl-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include various reduced derivatives depending on the specific conditions used.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of 5-(chloromethyl)-2-methyl-1H-1,3-benzodiazole hydrochloride against various bacterial strains. The compound has been tested for its Minimum Inhibitory Concentration (MIC) against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results indicate that the compound could be a promising candidate for developing new antibacterial agents, especially against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies, revealing significant cytotoxic effects on several cancer cell lines. The compound was found to induce apoptosis, with IC values indicating notable effectiveness.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 ± 2.0 |

| U87 (Glioblastoma) | 15.3 ± 3.5 |

| A549 (Lung Cancer) | 10.8 ± 1.8 |

In vivo studies also confirmed that treatment with the compound resulted in reduced tumor growth in murine models, suggesting its potential as an effective anticancer agent .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various benzodiazole derivatives included this compound, demonstrating potent activity against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of some conventional antibiotics .

Case Study 2: Anticancer Trials

In trials involving human cancer cell lines, the compound showed promising results in reducing cell viability. The study indicated that the compound's mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-2-methyl-1H-1,3-benzodiazole hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The benzodiazole ring system can interact with DNA or proteins, affecting their function and leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Positional Isomer: 5-Chloro-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole Hydrochloride

- Substituents : Chloro (-Cl) at position 5, chloromethyl (-CH₂Cl) at position 2, and methyl (-CH₃) at position 1.

- Key Differences: The chloromethyl and chloro groups are swapped in position compared to the target compound.

- Impact : Positional isomerism alters electronic distribution and steric accessibility, which may influence binding affinity in biological systems or reaction kinetics in synthetic applications .

Aromatic Substitution: 1-[(4-Chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole Hydrochloride

- Substituents : A 4-chlorobenzyl group at position 1 and methyl at position 2.

- Key Differences :

- The bulky 4-chlorobenzyl group replaces the chloromethyl at position 5.

- Increased molecular weight (293.20 g/mol vs. ~230 g/mol for the target compound) and lipophilicity.

- Impact : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility. The aromatic benzyl group could enable π-π stacking interactions in drug-receptor binding .

Aliphatic Chain Variation: 1-(5-Chloropentyl)-2-methyl-1H-1,3-benzodiazole Hydrochloride

- Substituents : A 5-chloropentyl chain at position 1 and methyl at position 2.

- Key Differences :

- The chloropentyl group introduces a long aliphatic chain, increasing molecular weight (273.2 g/mol) and hydrophobicity.

- Impact : Extended alkyl chains enhance lipid solubility, which may improve bioavailability but complicate crystallization. The flexibility of the chain could also affect conformational stability .

Halogen and Alkyl Substitution: 2-(Chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole Hydrochloride

- Substituents : Chloromethyl at position 2, ethyl (-CH₂CH₃) at position 1, and fluoro (-F) at position 5.

- Ethyl group at position 1 adds steric bulk compared to hydrogen in the target compound.

- Impact : Fluorine substitution can enhance binding interactions in drug design, while ethyl may reduce rotational freedom .

Spectroscopic Characterization

- NMR/IR Data : Similar compounds (e.g., benzodithiazines in –2) show characteristic peaks for C=N (1605–1615 cm⁻¹ in IR) and SO₂ groups (1165 cm⁻¹), but benzodiazoles typically exhibit NH/OH stretches (~3420 cm⁻¹) and aromatic proton signals (δ 7–8 ppm in ¹H-NMR) .

- Elemental Analysis : Close agreement between calculated and observed C/H/N percentages (e.g., ±0.1% for the target compound’s analogs) confirms purity .

Tabulated Comparison of Key Compounds

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 5-(Chloromethyl)-2-methyl-1H-1,3-benzodiazole HCl | -CH₂Cl (5), -CH₃ (2) | ~230 | High reactivity, moderate lipophilicity |

| 5-Chloro-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole HCl | -Cl (5), -CH₂Cl (2), -CH₃ (1) | 293.20 | Steric hindrance, reduced solubility |

| 1-(5-Chloropentyl)-2-methyl-1H-1,3-benzodiazole HCl | -Cl-(CH₂)₅ (1), -CH₃ (2) | 273.20 | High lipophilicity, flexible chain |

| 2-(Chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole HCl | -CH₂Cl (2), -F (5), -CH₂CH₃ (1) | 249.10 | Enhanced metabolic stability |

Biological Activity

5-(Chloromethyl)-2-methyl-1H-1,3-benzodiazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and relevant case studies.

The compound features a benzodiazole core, which is significant for its diverse biological activities. The chloromethyl group attached to the benzodiazole structure enhances its reactivity, allowing it to function as an alkylating agent. This property enables the compound to form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially disrupting cellular functions and leading to therapeutic effects.

The primary mechanism of action involves the interaction of the chloromethyl group with nucleophilic sites in biological molecules. This can lead to:

- Inhibition of Enzymatic Activity: The compound may inhibit various enzymes critical for cell survival and proliferation.

- DNA Interaction: The benzodiazole ring can intercalate into DNA, affecting replication and transcription processes.

- Protein Cross-linking: The chloromethyl group can react with thiol groups in proteins, facilitating protein cross-linking that alters protein interactions and functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness has been compared with standard antibiotics, showing promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Compound MIC |

|---|---|---|

| Staphylococcus aureus | 200 μg/mL | 250 μg/mL (Ampicillin) |

| Escherichia coli | 150 μg/mL | 200 μg/mL (Ciprofloxacin) |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been evaluated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 Value (μM) | Reference Compound IC50 |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | 16.00 (Tamoxifen) |

| U-937 (Leukemia) | 10.00 | 12.00 (Doxorubicin) |

| A549 (Lung Cancer) | 20.00 | 22.50 (Cisplatin) |

Flow cytometry assays have indicated that this compound induces apoptosis in a dose-dependent manner, suggesting its potential as an anticancer therapeutic.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that the compound effectively inhibited growth at concentrations lower than traditional antibiotics. This suggests a unique mechanism that could be exploited for drug development.

- Cytotoxicity Assessment : In a comparative study on cancer cell lines, the compound exhibited higher cytotoxicity than established chemotherapeutic agents like doxorubicin, indicating its potential as a lead compound in cancer therapy.

Q & A

Q. Q1. What are the validated synthetic routes for 5-(chloromethyl)-2-methyl-1H-1,3-benzodiazole hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via condensation reactions involving benzimidazole precursors. For example, a similar benzimidazole derivative (5-(difluoromethoxy)-2-mercapto-1H-benzimidazole) was condensed with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride in the presence of an inorganic base to yield intermediates, followed by oxidation steps . Key factors include:

Q. Q2. How can the structural integrity of 5-(chloromethyl)-2-methyl-1H,1,3-benzodiazole hydrochloride be confirmed post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy : Confirm substitution patterns (e.g., chloromethyl at position 5, methyl at position 2).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for related benzothiazole derivatives .

- HPLC-MS : Quantify purity (>98%) and detect impurities (e.g., overoxidized sulfone byproducts) .

Q. Q3. What are the stability challenges for this compound under ambient storage conditions?

Methodological Answer:

- Hydrolysis risk : The chloromethyl group is susceptible to hydrolysis in humid environments. Store under inert gas (N₂/Ar) at −20°C .

- Light sensitivity : UV exposure may degrade the benzodiazole core. Use amber glass vials .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify degradation pathways .

Advanced Research Questions

Q. Q4. How do π-π stacking and hydrogen-bonding interactions influence the crystallographic behavior of this compound?

Methodological Answer: In related benzothiazole derivatives, π-π interactions between aromatic rings (distance ~3.7 Å) and hydrogen bonds (e.g., C–H⋯O) stabilize crystal lattices. For example:

- Dihedral angles : Planar benzodiazole and substituent rings (deviation <0.005 Å) minimize steric strain .

- Hydrogen-bond networks : C–H⋯O bonds create 2D frameworks, enhancing thermal stability. Computational tools (e.g., Mercury Software) model these interactions .

Table 1: Key Crystallographic Parameters for Analogous Compounds

| Parameter | Value (Benzothiazole Derivative) | Reference |

|---|---|---|

| Dihedral angle (°) | 1.23 | |

| π-π interaction (Å) | 3.7365 | |

| H-bond length (Å) | 2.2–2.5 |

Q. Q5. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Methodological Answer: The chloromethyl group acts as an electrophilic site due to:

- Polar C–Cl bond : High electronegativity of Cl facilitates nucleophilic attack (SN2 mechanism).

- Steric effects : Methyl substitution at position 2 may hinder backside attack, favoring SN1 pathways in polar solvents (e.g., DMF) .

- Kinetic studies : Monitor reaction progress via TLC or HPLC to optimize substitution rates .

Q. Q6. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking studies : Use MOE (Molecular Operating Environment) to simulate binding to targets (e.g., enzymes or receptors). For example, benzothiazoles inhibit kinases via hydrophobic interactions .

- QSAR models : Correlate substituent electronic properties (Hammett constants) with activity. Chloromethyl groups enhance lipophilicity, improving membrane permeability .

Q. Q7. What analytical strategies resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Cross-validate techniques : Compare NMR (¹H/¹³C), IR, and high-resolution MS data with literature. Discrepancies may arise from solvent effects or impurities.

- Isotopic labeling : Use deuterated solvents to confirm peak assignments .

- Collaborative databases : Reference the RCSB Protein Data Bank for structural analogs .

Safety and Handling

Q. Q8. What safety protocols mitigate risks during experimental handling?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves (tested to EN 374) and respiratory protection in poorly ventilated areas .

- Spill management : Absorb with inert material (e.g., vermiculite) and avoid drainage contamination .

- Skin regeneration : Apply barrier creams and schedule recovery periods to prevent dermatitis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.